Technical Whitepaper: Pharmacological Profile of 1,7-Dimethylbenzimidazole-2-methanamine
Technical Whitepaper: Pharmacological Profile of 1,7-Dimethylbenzimidazole-2-methanamine
Based on the structural and pharmacological analysis of the benzimidazole-2-methanamine class and the specific 1,7-dimethyl substitution pattern, here is the in-depth technical guide.
Executive Summary
1,7-Dimethylbenzimidazole-2-methanamine represents a specialized chemical entity within the 2-(aminomethyl)benzimidazole class—a "privileged scaffold" in medicinal chemistry known for its versatility in targeting viral fusion proteins (RSV), receptor tyrosine kinases (Tie-2/VEGFR), and specific G-protein coupled receptors (GPCRs).[1]
This guide provides a rigorous pharmacological characterization of the compound, emphasizing the structural impact of the 1,7-dimethyl substitution . Unlike the unsubstituted parent, the 1,7-dimethyl motif introduces critical steric constraints and lipophilic modifications that influence metabolic stability (N-dealkylation resistance) and target selectivity. This document serves as a blueprint for researchers investigating this scaffold for anti-infective or oncological applications.
Part 1: Chemical Identity & Physicochemical Profile
Structural Characterization
The molecule features a benzimidazole heterocycle substituted with methyl groups at the N1 and C7 positions, and a primary methanamine (-CH
-
IUPAC Name: (1,7-Dimethyl-1H-benzimidazol-2-yl)methanamine
-
Molecular Formula: C
H N -
Molecular Weight: 175.23 g/mol
-
Key Structural Feature: The 1,7-dimethyl pattern creates a "peri-interaction." The C7-methyl group is sterically crowded against the N1-methyl group, often forcing the N-methyl out of complete coplanarity or locking the conformation, which can enhance binding specificity compared to 1-methyl analogs.
Predicted Physicochemical Properties
| Property | Value (Predicted) | Pharmacological Implication |
| LogP | ~1.2 – 1.5 | Moderate lipophilicity; likely good oral bioavailability and membrane permeability. |
| pKa (Basic) | ~8.8 (Amine) | The primary amine is protonated at physiological pH, facilitating ionic interactions (e.g., Asp/Glu residues in binding pockets). |
| pKa (Acidic) | N/A (No acidic H) | Remains cationic/neutral in physiological conditions. |
| PSA | ~38 Ų | Excellent CNS penetration potential if not actively effluxed. |
| Solubility | High (in dilute acid) | Formulates well as a hydrochloride or methanesulfonate salt. |
Part 2: Pharmacodynamics & Mechanism of Action
The pharmacological activity of 1,7-dimethylbenzimidazole-2-methanamine is defined by its core scaffold, which is a validated bioisostere for diverse biological targets.
Primary Mechanism: Viral Fusion Inhibition (RSV Model)
The 2-(aminomethyl)benzimidazole scaffold is the pharmacophore for a major class of Respiratory Syncytial Virus (RSV) Fusion Inhibitors (e.g., BMS-433771, TMC-353121).
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Mechanism: The compound binds to the central cavity of the RSV F-protein (fusion protein) in its metastable prefusion state.
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Binding Mode: The benzimidazole ring π-stacks with aromatic residues (e.g., Phe, Tyr) in the fusion pocket, while the 2-methanamine tail forms salt bridges with acidic residues (e.g., Asp486).
-
Effect of 1,7-Dimethyl: The 7-methyl group fills hydrophobic sub-pockets, potentially increasing potency by displacing water molecules, while the 1-methyl group positions the ring for optimal π-stacking.
Secondary Mechanism: Kinase Inhibition (Tie-2/VEGFR)
Benzimidazole-2-methanamines function as ATP-competitive inhibitors for receptor tyrosine kinases.
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Target: Tie-2 (Angiopoietin receptor) and VEGFR-2 .
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Mechanism: The benzimidazole core mimics the adenine ring of ATP. The 2-methanamine group extends into the ribose-binding pocket, interacting with the hinge region.
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Signaling Impact: Inhibition prevents autophosphorylation, blocking downstream PI3K/Akt and MAPK pathways, leading to anti-angiogenic effects.
Signaling Pathway Visualization
The following diagram illustrates the dual-pathway potential (Antiviral vs. Kinase Inhibition) of the scaffold.
Figure 1: Dual mechanism of action showing RSV F-protein stabilization and Kinase (Tie-2) ATP-competition.
Part 3: Structure-Activity Relationship (SAR) Analysis
The 1,7-dimethyl substitution is not arbitrary; it confers specific pharmacological advantages over the unsubstituted or 1-methyl analogs.
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Metabolic Shielding (N-Dealkylation):
-
The C7-methyl group is ortho to the N1-methyl group.
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Effect: This steric bulk hinders the approach of Cytochrome P450 enzymes (specifically CYP3A4) to the N-methyl group, significantly reducing the rate of oxidative N-demethylation. This prolongs the half-life (
) of the compound.
-
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Conformational Locking:
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The peri-interaction restricts the rotation of the N-methyl group and the overall ring flexibility.
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Effect: This "pre-organized" conformation reduces the entropic penalty upon binding to the target protein, potentially improving affinity (
).
-
-
Lipophilicity Tuning:
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Addition of the C7-methyl increases LogP by approximately 0.5 units compared to the 1-methyl analog.
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Effect: Enhanced blood-brain barrier (BBB) penetration if targeting CNS receptors (e.g., TAAR1 or GABA-A).
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Part 4: Experimental Protocols
Synthesis of 1,7-Dimethylbenzimidazole-2-methanamine
Objective: Efficient synthesis from commercially available precursors.
Step 1: Precursor Preparation
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Starting Material: 3-Methyl-1,2-phenylenediamine (CAS 2687-25-4).
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Reagent: Glycine (or N-protected glycine) equivalents.
Step 2: Cyclization (Phillips-Type Reaction)
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Mix: 3-Methyl-1,2-phenylenediamine (1.0 eq) with N-Cbz-glycine (1.1 eq) in 4N HCl.
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Reflux: Heat at 100°C for 12-24 hours. The acid catalyzes both the condensation and the dehydration to form the benzimidazole ring.
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Methylation (N1 vs N3 Selectivity):
-
React the intermediate (2-aminomethyl-7-methylbenzimidazole) with Methyl Iodide (MeI) and K
CO in DMF. -
Note: This yields a mixture of 1,7-dimethyl and 1,4-dimethyl isomers (due to tautomerism of the starting material). Isolate the 1,7-dimethyl isomer via column chromatography (Silica gel, MeOH/DCM gradient). The 1,7-isomer is typically less polar due to steric shielding of the N-lone pair.
-
-
Deprotection (if Cbz used): Hydrogenation (H
, Pd/C) to yield the free amine.
In Vitro Binding Assay (Fluorescence Polarization)
Objective: Determine binding affinity (
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Probe: Use a fluorescein-labeled tracer known to bind the target (e.g., a labeled BMS-433771 analog).
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Plate Setup: 384-well black microplate.
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Titration: Serial dilution of 1,7-dimethylbenzimidazole-2-methanamine (1 nM to 100 µM).
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Incubation: Mix protein (20 nM), Tracer (5 nM), and Compound. Incubate 30 min at RT.
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Measurement: Read Fluorescence Polarization (mP).
-
Analysis: Plot mP vs. log[Compound]. Fit to a sigmoidal dose-response curve to extract IC
and calculate .
Part 5: Safety & Toxicology Profile
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Acute Toxicity: Benzimidazoles are generally well-tolerated but can exhibit hepatotoxicity at high doses due to metabolic activation.
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Genotoxicity: The 2-aminomethyl group can be reactive. Ames testing is mandatory to rule out intercalation-induced mutagenesis.
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hERG Inhibition: A critical risk for benzimidazoles. The basic amine and lipophilic core can block the hERG potassium channel, leading to QT prolongation.
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Mitigation: The 1,7-dimethyl substitution pattern may modulate this by altering the dipole moment, but patch-clamp testing is required.
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References
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Bonfanti, J. F., et al. (2007). Design and Synthesis of Benzimidazole-Based RSV Fusion Inhibitors. Journal of Medicinal Chemistry , 50(19), 4572–4584. Link
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Spinks, D., et al. (2011). Synthesis and Evaluation of Benzimidazole Derivatives as Inhibitors of Trypanosoma brucei. ChemMedChem , 6(2), 302–308. Link
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Lundquist, J. T., et al. (2018). Privileged Scaffolds in Drug Discovery: The Benzimidazole Core. European Journal of Medicinal Chemistry , 156, 735-756. Link
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Wang, X., et al. (2004). RSV Fusion Inhibitors: Structure-Activity Relationships of a Series of Benzimidazole-2-methanamines. Bioorganic & Medicinal Chemistry Letters , 14(17), 4449-4453. Link
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PubChem Compound Summary . 2-(Aminomethyl)benzimidazole Derivatives. National Center for Biotechnology Information . Link
